4-(1H-Pyrazol-1-yl)benzenethiol
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Overview
Description
4-(1H-Pyrazol-1-yl)benzenethiol is an organic compound characterized by the presence of a pyrazole ring attached to a benzene ring, which in turn is bonded to a thiol group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(1H-Pyrazol-1-yl)benzenethiol typically involves the reaction of 4-bromobenzenethiol with pyrazole under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a palladium catalyst. The reaction mixture is heated to facilitate the coupling of the pyrazole ring with the benzene ring .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and catalysts to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions: 4-(1H-Pyrazol-1-yl)benzenethiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form a sulfonic acid derivative.
Reduction: The compound can be reduced to form a corresponding sulfide.
Substitution: The hydrogen atoms on the pyrazole ring can be substituted with various functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or potassium permanganate can be used as oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Halogenating agents such as bromine or chlorine can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of 4-(1H-Pyrazol-1-yl)benzenesulfonic acid.
Reduction: Formation of 4-(1H-Pyrazol-1-yl)benzenesulfide.
Substitution: Formation of various substituted pyrazole derivatives.
Scientific Research Applications
4-(1H-Pyrazol-1-yl)benzenethiol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to disrupt microbial cell membranes.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(1H-Pyrazol-1-yl)benzenethiol involves its interaction with various molecular targets. The thiol group can form covalent bonds with proteins and enzymes, leading to the inhibition of their activity. The pyrazole ring can interact with nucleic acids and other biomolecules, affecting their function. These interactions can disrupt cellular processes and lead to the compound’s biological effects .
Comparison with Similar Compounds
- 4-(1H-Pyrazol-1-yl)benzenesulfonamide
- 4-(1H-Pyrazol-1-yl)benzonitrile
- 4-(1H-Pyrazol-1-yl)benzaldehyde
Comparison: 4-(1H-Pyrazol-1-yl)benzenethiol is unique due to the presence of the thiol group, which imparts distinct chemical reactivity and biological activity compared to its analogsThe benzaldehyde derivative, on the other hand, has an aldehyde group, which makes it more reactive in certain chemical reactions .
Properties
CAS No. |
98581-87-4 |
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Molecular Formula |
C9H8N2S |
Molecular Weight |
176.24 g/mol |
IUPAC Name |
4-pyrazol-1-ylbenzenethiol |
InChI |
InChI=1S/C9H8N2S/c12-9-4-2-8(3-5-9)11-7-1-6-10-11/h1-7,12H |
InChI Key |
YHGZDSCJWMCCIK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN(N=C1)C2=CC=C(C=C2)S |
Origin of Product |
United States |
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